molecular formula C8H8F3N B1475177 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine CAS No. 1565357-72-3

2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine

Katalognummer: B1475177
CAS-Nummer: 1565357-72-3
Molekulargewicht: 175.15 g/mol
InChI-Schlüssel: ROMKUIKHSCYCPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine is a fluorinated ethylamine derivative featuring a 3,4-difluorophenyl group attached to a fluoro-substituted ethylamine backbone. Its molecular formula is C₈H₈F₃N, with a molecular weight of 187.15 g/mol. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or cardiovascular systems . The strategic placement of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery .

Eigenschaften

IUPAC Name

2-(3,4-difluorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMKUIKHSCYCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine features a difluorinated phenyl ring attached to a fluoroethylamine moiety. The presence of multiple fluorine atoms can significantly influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of appropriate fluorinated precursors under controlled conditions. For instance, the compound can be synthesized through nucleophilic substitution reactions or by employing fluorination techniques on existing amine structures.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of fluorinated amines have shown moderate to high activity against various bacterial strains and fungi. In particular, compounds featuring difluorophenyl groups have been linked to enhanced antibacterial efficacy due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Anticancer Properties

Fluorinated compounds are often investigated for their anticancer potential. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine may interact with proteins involved in cell cycle regulation or apoptosis, leading to increased cancer cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various fluorinated amines against Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar structures to 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against C. albicans, suggesting promising antifungal activity .
  • Anticancer Activity Assessment : Another study focused on the cytotoxic effects of fluorinated amines on human cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line Activity Level Reference
Antibacterial*Staphylococcus aure

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique fluorinated structure enhances biological activity, making it a candidate for drug development targeting specific receptors and enzymes. Research indicates that the presence of fluorine atoms can improve binding affinity and metabolic stability compared to non-fluorinated analogs .

Case Study: MRGPRX2 Modulators
Recent studies have explored the application of 2-(3,4-difluorophenyl)-2-fluoroethan-1-amine in modulating MRGPRX2, a receptor implicated in pain and inflammatory disorders. Compounds derived from this amine have shown potential in treating conditions such as asthma and inflammatory bowel disease . The structural modifications involving fluorination have been crucial in enhancing the pharmacological profiles of these compounds.

Agrochemicals

Pesticide Development
The incorporation of fluorine into agrochemical structures is a growing trend aimed at improving efficacy and environmental profiles. 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine has been utilized in the synthesis of novel pesticides that exhibit improved stability and activity against pests . The introduction of fluorinated groups can enhance the lipophilicity and bioavailability of these compounds.

Case Study: Fluorinated Pesticides
Research has demonstrated that fluorinated compounds derived from this amine can significantly increase the effectiveness of pesticides like boscalid and fluxapyroxad. Methods such as Suzuki–Miyaura coupling have been employed to synthesize these fluorinated derivatives efficiently .

Material Science

Polymer Production
In material science, 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine is used to create fluorinated polymers with desirable properties such as chemical resistance and thermal stability. These materials are increasingly important in high-performance applications where conventional polymers may fail.

Application Area Specific Use Benefits
Medicinal ChemistryDrug DevelopmentImproved binding affinity, metabolic stability
AgrochemicalsPesticide SynthesisEnhanced efficacy and environmental profile
Material SciencePolymer ProductionIncreased chemical resistance and thermal stability

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(3,4-difluorophenyl)-2-fluoroethan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Applications/Notes
2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine C₈H₈F₃N 187.15 3,4-diF phenyl, 2-F ethylamine Solid (HCl salt) Pharmaceutical intermediate; enhances receptor binding via fluorine substitution .
2-(3,4-Difluorophenyl)propan-2-amine C₉H₁₁F₂N 171.19 3,4-diF phenyl, branched propylamine Liquid Potential precursor for CNS-active drugs; lower polarity due to branching .
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine C₈H₆ClF₄N 233.59 4-Cl, 3-F phenyl, 2,2,2-F₃ ethylamine Solid Chiral compound with trifluoroethyl group; used in enantioselective synthesis .
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine C₈H₈BrF₂N 236.06 4-Br phenyl, 2,2-F₂ ethylamine Solid Bromine increases molecular weight; alters electronic properties for niche applications .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine C₉H₈F₂N 183.17 3,4-diF phenyl, cyclopropane-amine Solid Key intermediate for Ticagrelor (antiplatelet drug); rigid structure improves target binding .

Key Differences in Structural and Functional Properties

Fluorine Substitution Patterns: The target compound has two fluorines on the phenyl ring and one on the ethyl chain, optimizing electronic effects and metabolic resistance. In contrast, (R)-1-(4-Cl-3-F-phenyl)-2,2,2-trifluoroethan-1-amine replaces one phenyl fluorine with chlorine, increasing steric bulk and altering binding kinetics .

Halogen vs. Fluorine Trade-offs :

  • Bromine in 2-(4-bromophenyl)-2,2-difluoroethan-1-amine increases molecular weight (236.06 vs. 187.15) and polarizability, making it suitable for cross-coupling reactions in medicinal chemistry .

Cyclopropane vs. Linear Chains :

  • The cyclopropane ring in (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine imposes conformational rigidity, improving target selectivity in cardiovascular drugs like Ticagrelor. This contrasts with the flexible ethylamine chain in the target compound, which may offer broader receptor compatibility .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The trifluoroethyl group in (R)-1-(4-Cl-3-F-phenyl)-2,2,2-trifluoroethan-1-amine increases logP compared to the target compound, enhancing membrane permeability but risking higher plasma protein binding .
  • Metabolic Stability : Fluorine-rich compounds like the target exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation, a critical advantage in drug design .

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • The synthesis often begins with 3,4-difluorobenzaldehyde or related difluorophenyl derivatives.
  • Intermediates such as 1-(4-amino-2,6-difluorophenyl)-2-fluoro-ethanone and related ketones are commonly used as precursors in multi-step syntheses.
  • Esterification and cyclopropanation steps are employed in related syntheses to generate key intermediates for further transformation.

Fluorination and Amination Steps

  • Halogenating agents such as phosphorus oxychloride (POCl3), phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), phosphorus tribromide (PBr3), and thionyl chloride (SOCl2) are used to introduce or manipulate fluorine atoms in the molecule.
  • Amination typically involves reaction with fluoroethanamine or 2-fluoroethan-1-amine under basic conditions, often with triethylamine as a base and coupling agents like 1-propanephosphonic acid cyclic anhydride (T3P).
  • The reaction is conducted in solvents such as dichloromethane (DCM) under nitrogen atmosphere, with purification by extraction and chromatography.

Condensation and Cyclization Reactions

  • Condensation reactions between ketone intermediates and N,N-dimethylformamide dimethyl acetal (DMF-DMA) are used to form propenone derivatives, which then undergo further amination and cyclization to form benzimidazole intermediates in related synthetic routes.
  • These steps are performed at elevated temperatures (55–180 °C), preferably 140–150 °C, in solvents like toluene, xylene, or dimethylformamide (DMF).

Alternative Synthetic Routes

  • A seven-step synthetic route to related fluorinated amines involves Weinreb amide-based ketone synthesis, functional group transformations, and dynamic kinetic resolution to obtain enantiopure amines.
  • This approach starts from inexpensive difluorophenylacetic acid derivatives and avoids chromatographic purification, making it scalable and efficient.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Solvents Temperature Range Notes
Halogenation POCl3, PCl3, PCl5, PBr3, SOCl2 Toluene, xylene, DMF Room temp to 150 °C POCl3 preferred for halogenation
Condensation N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Toluene, xylene, DMF 55–180 °C (opt. 140–150 °C) Forms propenone intermediates
Amination 2-Fluoroethan-1-amine, triethylamine, T3P DCM Room temperature Stir under nitrogen, 16 h reaction
Cyclization Base promoters (e.g., triethylamine) Various Elevated temperatures Forms benzimidazole intermediates
Esterification & Cyclopropanation Trimethylsulfoxonium iodide, NaH or NaOH in DMSO DMSO Room temperature Used in related cyclopropane derivatives

Detailed Research Findings

  • The patent WO2016110224A1 describes a method involving condensation of 1-(4-amino-2,6-difluorophenyl)-2-fluoro-ethanone with DMF-DMA, followed by halogenation and amination steps to yield fluoro-substituted benzimidazole intermediates, which are structurally related to 2-(3,4-difluorophenyl)-2-fluoroethan-1-amine.
  • The use of phosphorus oxychloride as a halogenating agent and triethylamine as an acid-binding agent is emphasized for optimal yields and selectivity.
  • An alternative seven-step synthesis reported in PubMed involves Weinreb amide intermediates and dynamic kinetic resolution to afford chiral fluoroethan-1-amines with high enantiopurity and scalability, avoiding chromatographic purification.
  • The reaction with 2-fluoroethan-1-amine in the presence of triethylamine and coupling agents like T3P in dichloromethane provides a mild and efficient route to amide derivatives of fluoroethanamine compounds, with yields around 50% after purification.
  • The synthesis of related cyclopropane derivatives from 3,4-difluorophenyl acrylic acid involves esterification, cyclopropanation, and azide formation steps, demonstrating the versatility of fluorinated phenyl precursors in preparing complex fluorinated amines.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents Reaction Type Yield/Notes Reference
1 1-(4-amino-2,6-difluorophenyl)-2-fluoro-ethanone DMF-DMA, POCl3, triethylamine Condensation, halogenation, amination High yield of benzimidazole intermediates
2 2-(3,5-difluorophenyl)acetic acid Weinreb amide, DKR catalysts Multi-step synthesis ~15% overall yield, enantiopure amine
3 3,4-Difluorobenzaldehyde and derivatives SOCl2, trimethylsulfoxonium iodide, NaH Esterification, cyclopropanation Intermediate compounds for amine synthesis
4 2-Fluoroethan-1-amine Triethylamine, T3P Amination, coupling 52% yield after chromatography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.